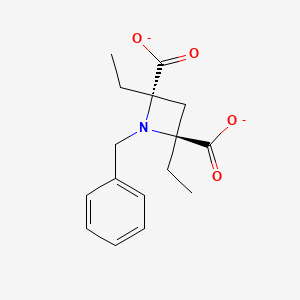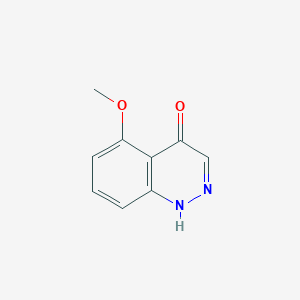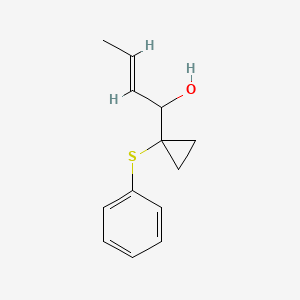
(E)-1-(1-(Phenylthio)cyclopropyl)but-2-EN-1-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-(1-(Phenylthio)cyclopropyl)but-2-EN-1-OL is an organic compound that features a cyclopropyl group attached to a phenylthio moiety and a but-2-en-1-ol chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(1-(Phenylthio)cyclopropyl)but-2-EN-1-OL typically involves the following steps:
Formation of the Cyclopropyl Group: This can be achieved through cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.
Introduction of the Phenylthio Group: This step may involve the use of thiophenol and a suitable base to attach the phenylthio group to the cyclopropyl ring.
Formation of the But-2-EN-1-OL Chain: This can be synthesized through various methods, including aldol condensation or Wittig reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
(E)-1-(1-(Phenylthio)cyclopropyl)but-2-EN-1-OL can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives or other substituted products.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as intermediates in chemical manufacturing.
作用機序
The mechanism of action of (E)-1-(1-(Phenylthio)cyclopropyl)but-2-EN-1-OL would depend on its specific interactions with biological targets. Generally, it may involve:
Molecular Targets: Enzymes, receptors, or other proteins.
Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression regulation.
類似化合物との比較
Similar Compounds
(E)-1-(1-(Phenylthio)cyclopropyl)but-2-EN-1-OL: can be compared with other cyclopropyl-containing compounds or phenylthio derivatives.
Cyclopropyl Compounds: Known for their ring strain and reactivity.
Phenylthio Derivatives: Known for their sulfur-containing functional groups and potential biological activities.
Uniqueness
- The combination of a cyclopropyl group with a phenylthio moiety and a but-2-EN-1-OL chain makes this compound unique in terms of its structural properties and potential reactivity.
特性
分子式 |
C13H16OS |
|---|---|
分子量 |
220.33 g/mol |
IUPAC名 |
(E)-1-(1-phenylsulfanylcyclopropyl)but-2-en-1-ol |
InChI |
InChI=1S/C13H16OS/c1-2-6-12(14)13(9-10-13)15-11-7-4-3-5-8-11/h2-8,12,14H,9-10H2,1H3/b6-2+ |
InChIキー |
BIWJGDDCXVRAOL-QHHAFSJGSA-N |
異性体SMILES |
C/C=C/C(C1(CC1)SC2=CC=CC=C2)O |
正規SMILES |
CC=CC(C1(CC1)SC2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


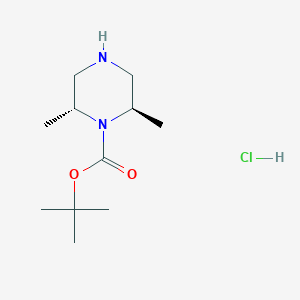
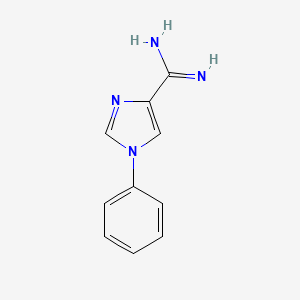

![5-(2',4-Dimethoxy-[1,1'-biphenyl]-3-yl)oxazol-2-amine 2,2,2-trifluoroacetate](/img/structure/B13013328.png)

![1-(2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-amine](/img/structure/B13013336.png)
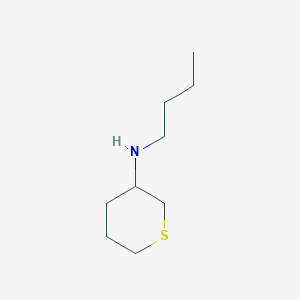
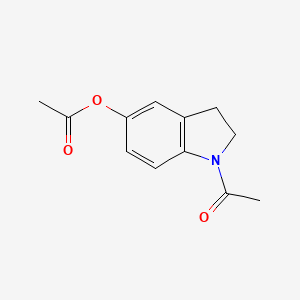

![Methyl2-methyl-4-{[(3-methyloxetan-3-yl)methyl]amino}but-2-enoate](/img/structure/B13013366.png)

